molecular formula C19H16N2O3 B4782226 N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]-1-benzofuran-2-carboxamide

N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B4782226
M. Wt: 320.3 g/mol
InChI Key: HVGDIDSNQUMBFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran ring, which is known for its diverse biological activities, and a carboxamide group, which can enhance its chemical reactivity and biological interactions.

Properties

IUPAC Name

N-[2-(prop-2-enylcarbamoyl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-2-11-20-18(22)14-8-4-5-9-15(14)21-19(23)17-12-13-7-3-6-10-16(13)24-17/h2-10,12H,1,11H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGDIDSNQUMBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenolic compounds and appropriate reagents.

    Introduction of the Carboxamide Group: This step often involves the reaction of the benzofuran derivative with an isocyanate or a similar reagent to form the carboxamide group.

    Attachment of the Prop-2-en-1-ylcarbamoyl Group: This can be done through a nucleophilic substitution reaction where the benzofuran carboxamide reacts with a prop-2-en-1-ylamine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Oxidized benzofuran derivatives.

    Reduction: Reduced carboxamide derivatives.

    Substitution: Halogenated benzofuran compounds.

Scientific Research Applications

N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran ring can intercalate with DNA or interact with proteins, while the carboxamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(Prop-2-en-1-yl)acetamide: Shares the prop-2-en-1-yl group but lacks the benzofuran ring.

    2-Phenyl-N-(prop-2-en-1-ylcarbamoyl)acetamide: Similar structure but with a phenyl group instead of a benzofuran ring.

Uniqueness

N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]-1-benzofuran-2-carboxamide is unique due to the presence of both the benzofuran ring and the carboxamide group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various scientific and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]-1-benzofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]-1-benzofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.